N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2S/c1-15-12-18(8-9-19(15)22)28(26,27)23-14-21(24(2)3)17-7-10-20-16(13-17)6-5-11-25(20)4/h7-10,12-13,21,23H,5-6,11,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEDQRPAPFURNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₂₃H₃₃N₅O₂S and features several functional groups that contribute to its biological activity. The key structural components include:
- Tetrahydroquinoline moiety : This structure is known for its ability to interact with various biological targets.
- Dimethylamino group : This group enhances the compound's solubility and may facilitate interactions with receptors.
- Fluorinated aromatic ring : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that similar compounds can act as inhibitors of cholinesterases, which are crucial for neurotransmission.
- Receptor Modulation : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with receptors, potentially modulating their activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Example Compound A | Antibacterial | 46.42 | |
| Example Compound B | Antifungal | 157.31 |
These findings suggest that this compound may also possess similar antimicrobial activities.
Case Studies
- Cholinesterase Inhibition : A study evaluating related compounds found that some derivatives demonstrated potent inhibition against butyrylcholinesterase (BChE), which is relevant in treating Alzheimer's disease. The IC50 values ranged from 30 to 100 µM for various derivatives .
- Antimicrobial Screening : In vitro studies on structurally related sulfonamides have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential therapeutic application for this compound .
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for this compound?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Amine alkylation : Reacting the tetrahydroquinoline core with a dimethylaminoethyl group under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
- Sulfonamide formation : Coupling the intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride at 0–5°C to prevent side reactions .
- Optimization factors : Temperature control (<50°C), solvent selection (dichloromethane for solubility), and stoichiometric ratios (1.2:1 sulfonyl chloride to amine) to maximize yield (>75%) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm; sulfonamide S=O peaks at δ 7.3–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry (MS) : High-resolution MS matches the molecular formula (C₂₁H₂₉FN₃O₂S) and detects isotopic patterns for fluorine .
Advanced: How can statistical experimental design improve synthesis efficiency?
- Factorial Design : Identify critical variables (e.g., temperature, solvent, catalyst) using a 2³ factorial matrix to reduce trial-and-error approaches .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables (e.g., pH and reaction time) .
- Example : A Plackett-Burman design reduced the number of experiments by 40% while identifying dichloromethane as the optimal solvent for sulfonamide coupling .
Advanced: How to address contradictions in reported biological activity data?
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from differences in cancer cell models (HeLa vs. MCF-7) .
- Orthogonal Validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine position) to isolate contributing factors .
Advanced: How can computational methods predict novel reaction pathways?
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for sulfonamide formation .
- Machine Learning (ML) : Train models on existing reaction datasets to predict solvent compatibility and catalyst efficacy .
- Example : ICReDD’s reaction path search methods reduced optimization time by 30% for similar sulfonamide derivatives .
Advanced: What are best practices for designing in vitro biological assays?
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate accurate EC₅₀/IC₅₀ values .
- Negative Controls : Include inactive analogs (e.g., des-fluoro derivatives) to confirm specificity .
- High-Content Screening (HCS) : Combine fluorescence microscopy with automated image analysis to assess cellular uptake and sublocalization .
Advanced: How to evaluate the compound’s stability under varying conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (pH 1–13) to identify degradation products .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40°C/75% RH) .
- LC-MS/MS : Detect and quantify degradation byproducts (e.g., hydrolyzed sulfonamide or oxidized quinoline) .
Advanced: What strategies enhance selectivity for target proteins?
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) vs. off-targets (e.g., cytochrome P450) to prioritize modifications .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine substituent interactions .
- Example : Introducing a 4-fluoro group increased selectivity for EGFR over HER2 by 15-fold in related sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
